3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a benzohydrazide derivative featuring dual trifluoromethyl (-CF₃) groups on both the benzene and pyridine rings. The trifluoromethyl group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry . This compound is synthesized via a multi-step process involving esterification of 4-hydroxybenzoic acid, nucleophilic aromatic substitution (SNAr) with 2-bromo-3-(trifluoromethyl)pyridine, and subsequent hydrazide formation using hydrazine hydrate . Its structure is confirmed through ¹H/¹³C NMR, HRMS, and FTIR spectroscopy . The compound belongs to the hydrazide-hydrazone class, which is widely studied for biological activities such as cholinesterase inhibition and anticancer effects .
Properties
IUPAC Name |
3-(trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)9-3-1-2-8(6-9)12(24)23-22-11-7-10(4-5-21-11)14(18,19)20/h1-7H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRSMCYVNFJQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the introduction of trifluoromethyl groups into the benzohydrazide framework. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as the Swarts reaction, which involves the treatment of aromatic compounds with antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of materials with specific properties, such as increased lipophilicity and stability
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison
Cholinesterase Inhibition
- Target Compound: Not directly tested, but analogs like 2l inhibit AChE (IC₅₀ = 46.8 µM) and BuChE (IC₅₀ = 19.1 µM) via mixed-type inhibition .
- Balanced Inhibitors: Compounds with 3-CF₃ benzaldehyde (2p) or cyclohexanone (3c) show dual AChE/BuChE inhibition (IC₅₀ = 50–137 µM) .
- Chlorinated Derivatives : 2d (2-Cl-benzylidene) exhibits stronger BuChE inhibition (IC₅₀ = 19.1 µM), highlighting the impact of electron-withdrawing groups .
Table 2: Enzyme Inhibition Data
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity (AChE/BuChE) |
|---|---|---|---|
| 2l | 46.8 | 19.1 | 2.45 |
| 2p | 53.1 | 54.2 | 0.98 |
| 2d | 137.7 | 19.1 | 7.21 |
Anticancer Activity
- Benzimidazole-Hydrazone Hybrids (5a, 5b): Exhibit IC₅₀ = 0.0316 µM against lung adenocarcinoma, surpassing cisplatin .
- Quinoline-Benzohydrazide Derivatives (7G): Show IC₅₀ = 0.06 µM, emphasizing the role of fused aromatic systems .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dual -CF₃ groups in the target compound increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
Table 3: Property Comparison
| Compound | logP (Predicted) | Aqueous Solubility | Cytotoxicity (µM) |
|---|---|---|---|
| Target Compound | ~3.5 | Moderate | >100 |
| 2l | ~4.2 | Low | >100 |
| 5a | ~2.8 | High | 0.0316 (IC₅₀) |
Structure-Activity Relationships (SAR)
Trifluoromethyl Position : Meta -CF₃ on benzene enhances AChE inhibition, while para -CF₃ on pyridine improves solubility .
Substituent Effects : Chloro groups on pyridine (e.g., CAS 1798663-15-6) reduce enzymatic activity but increase anticancer potency .
Hybrid Systems: Conjugation with benzimidazole (5a) or quinoline (7G) shifts activity from cholinesterase inhibition to anticancer effects .
Biological Activity
3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of trifluoromethyl groups in its structure enhances lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibition properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 320.28 g/mol. The compound features a hydrazide functional group linked to a trifluoromethyl-substituted pyridine and benzene rings, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of hydrazone derivatives, including those derived from trifluoromethyl-substituted compounds. For instance, a study by Abdel-Galil et al. (2021) evaluated several hydrazone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited notable antibacterial activity (Table 1).
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | E. coli |
| Compound A | 20 | S. aureus |
| Compound B | 15 | Klebsiella pneumoniae |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. A study published in the Journal of Heterocyclic Chemistry demonstrated that derivatives containing trifluoromethyl groups exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to the disruption of fungal cell membrane integrity.
Enzyme Inhibition
The inhibition of cholinesterase enzymes is another critical aspect of the biological activity of this compound. Research conducted by Kaur et al. (2021) examined the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that certain derivatives produced dual inhibition with IC50 values indicating effective enzyme blockade.
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| This compound | 46.8 | 63.6 |
| Reference Compound | 50.0 | 70.0 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various nitrogen-based heterocyclic compounds, including those similar to our target compound, against a range of bacterial strains. The results indicated that modifications in the trifluoromethyl group significantly influenced antimicrobial efficacy.
- Cholinesterase Inhibition : Another research focused on the structure-activity relationship (SAR) of hydrazone derivatives, revealing that electron-withdrawing groups like trifluoromethyl enhance inhibitory potency against cholinesterases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
